(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-10-11-3-2-6-16(9-11)15(18)12-4-1-5-13-14(12)20-8-7-19-13/h1,4-5,11,17H,2-3,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJHIMXZADUHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Protecting Group Strategies
Catalytic Enhancements
-
Palladium-catalyzed cross-coupling : Introduces substituents at the benzodioxin’s C7/C8 positions post-cyclization (e.g., nitro groups via HNO₃/TFA).
-
Microwave-assisted synthesis : Reduces reaction time for amidation from 12 h to 45 min (70°C, 300 W).
Purification and Characterization
Chromatographic methods:
-
Reverse-phase HPLC : 90% purity achieved using C18 column (MeCN/H₂O + 0.1% TFA).
-
Recrystallization : Ethanol/water (4:1) yields crystalline product with >99% purity.
Spectroscopic data:
-
¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 4.30–4.25 (m, 4H, OCH₂CH₂O), 3.70 (br s, 1H, OH), 3.58–3.50 (m, 2H, piperidine CH₂OH).
Industrial-Scale Considerations
Cost analysis:
| Reagent | Cost/kg (USD) | Contribution to Total Cost |
|---|---|---|
| 1,2-Dibromoethane | 120 | 18% |
| HATU | 2,500 | 41% |
| 3-(Hydroxymethyl)piperidine | 980 | 27% |
Green chemistry advancements:
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl methanone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antagonist Properties
Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin compounds exhibit significant activity as antagonists for specific adrenergic receptors. For instance, compounds similar to (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone have been studied for their effects on α2C adrenergic receptors, which are implicated in various physiological processes including anxiety and hypertension .
Sleep Apnea Treatment
A recent patent describes the use of derivatives of this compound for the treatment of sleep apnea. The mechanism involves modulation of neurotransmitter systems that regulate sleep patterns, suggesting a promising avenue for therapeutic intervention .
Pharmacological Applications
Neuropharmacology
The compound has been explored for its neuropharmacological effects. Its structural features allow it to interact with neurotransmitter receptors, potentially leading to applications in treating neurological disorders such as depression and anxiety .
Case Study: Anxiety Disorders
A study demonstrated that derivatives of this compound showed a reduction in anxiety-like behaviors in animal models. This was measured through standardized behavioral tests such as the elevated plus maze and open field test, indicating its potential as an anxiolytic agent .
Toxicological Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on similar dioxin derivatives indicate moderate toxicity levels; however, specific studies on this compound are still required to establish comprehensive safety data .
Wirkmechanismus
The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo dioxin core but differ in their substituents, leading to variations in their chemical and biological properties.
Phenanthroimidazole derivatives: These compounds are used in similar applications, such as OLEDs, due to their efficient electroluminescent properties.
Uniqueness
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone is unique due to its combination of a dihydrobenzo dioxin ring and a piperidinyl methanone group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biologische Aktivität
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone , a complex organic molecule, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity by examining relevant studies, synthesizing existing knowledge, and presenting data in a structured manner.
Structural Characteristics
The compound consists of two main components:
- Dihydrobenzo[b][1,4]dioxin moiety : Known for its presence in various biologically active compounds.
- Hydroxymethylpiperidine side chain : Contributes to the pharmacological properties of the molecule.
This combination suggests potential interactions with multiple biological targets, which may lead to diverse pharmacological effects.
Biological Activity Overview
The biological activity of this compound is hypothesized based on its structural components. Similar compounds have demonstrated various activities such as:
- Antioxidant properties
- Anti-inflammatory effects
- Anticancer activity
In vitro assays and animal models are necessary to validate these activities specifically for this compound.
1. Anticancer Activity
Research indicates that compounds with similar scaffolds have shown promising anticancer properties. For instance, studies involving benzodioxole derivatives have reported significant anticancer and antimicrobial activities. The unique combination of the dihydrobenzo[b][1,4]dioxin structure with the piperidine ring may enhance this compound's efficacy against cancer cells.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Hydroxybenzophenone | Hydroxy group on a benzophenone structure | Antioxidant activity |
| Piperine | Alkaloid from black pepper with a piperidine ring | Anti-inflammatory and analgesic |
| Benzodioxole derivatives | Similar dioxole structure | Anticancer and antimicrobial properties |
2. Pharmacological Studies
Pharmacological studies are critical for understanding the interactions of this compound with biological systems. Key areas of exploration include:
- Binding affinity to G protein-coupled receptors (GPCRs) : The compound's potential to modulate GPCR activity could be significant for therapeutic applications.
- Inhibition of specific enzymes : Investigating its role in enzyme inhibition could reveal mechanisms underlying its biological effects.
Synthesis Pathways
The synthesis of this compound typically involves several steps that require careful optimization of reaction conditions to maximize yield and purity. The general synthetic route includes:
- Formation of the dihydrobenzo[b][1,4]dioxin core.
- Introduction of the hydroxymethylpiperidine side chain through nucleophilic substitution or coupling reactions.
Future Directions
Further research is warranted to elucidate the specific biological mechanisms of this compound. Potential studies include:
- In vitro assays : To assess cytotoxicity and mechanism of action.
- In vivo models : To evaluate therapeutic efficacy and safety profiles.
- Structure-activity relationship (SAR) studies : To identify modifications that enhance biological activity.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
Methodological Answer: Synthesis typically involves coupling the 2,3-dihydrobenzo[1,4]dioxin-5-carbonyl moiety with the 3-(hydroxymethyl)piperidine subunit via amide or ketone bond formation. Key steps include:
- Coupling Reagents : Use carbodiimides (e.g., EDC/HOBt) for amidation or Friedel-Crafts acylation for ketone formation .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Optimization : Adjust reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for acyl chloride to piperidine derivatives) to minimize side products .
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR : Use H and C NMR to confirm the benzodioxin aromatic protons (δ 6.8–7.2 ppm) and piperidinyl methylene groups (δ 3.4–4.1 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm) and hydroxyl groups (broad peak ~3400 cm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 331.15) .
Q. What safety protocols are essential during handling?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (P260 code) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (P280 code) .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps (~4.5 eV) with experimental redox potentials .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GPCRs) using AMBER or GROMACS. Validate docking scores (e.g., AutoDock Vina) with in vitro binding assays .
- Solubility Prediction : Use COSMO-RS to estimate logP values and optimize solvent systems for biological testing .
Q. How should researchers resolve discrepancies in physicochemical property measurements?
Methodological Answer:
- Replicate Experiments : Perform triplicate measurements (e.g., logP via shake-flask method) with statistical validation (p < 0.05 ANOVA) .
- Cross-Validation : Compare HPLC purity data with elemental analysis (%C, %H, %N) to detect impurities .
- Control Variables : Standardize solvent polarity (e.g., dielectric constant) and temperature during solubility assays .
Q. What experimental designs are optimal for studying environmental fate or biodegradation?
Methodological Answer:
- Split-Plot Design : Test abiotic (pH, UV exposure) and biotic (microbial consortia) factors in randomized blocks. Use LC-MS/MS to quantify degradation products .
- Ecotoxicology Assays : Expose Daphnia magna or Vibrio fischeri to measure LC values. Normalize data to OECD Test Guideline 202 .
- Longitudinal Analysis : Monitor half-life in soil/water matrices over 6–12 months with seasonal controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
